1-Boc-4-(3,4-difluorophenyl)-4-piperidinol
Description
1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is a Boc (tert-butoxycarbonyl)-protected piperidine derivative characterized by a 3,4-difluorophenyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₆H₂₁F₂NO₃, with a molecular weight of 313.34 g/mol. The Boc group enhances stability and facilitates synthetic manipulation by protecting the amine functionality during multi-step reactions . This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) agents and kinase inhibitors, though specific applications remain under investigation .
Properties
IUPAC Name |
tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)11-4-5-12(17)13(18)10-11/h4-5,10,21H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWECDQPIMZIVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678139 | |
| Record name | tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871112-36-6 | |
| Record name | tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of 4-Aminopiperidine or 4-Piperidone Derivatives
- Starting materials: 4-piperidinecarboxamide or 4-piperidone hydrochloride hydrate.
- Boc protection: Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine at room temperature for 8–10 hours.
- Isolation: After reaction, pH adjustment (to ~6-7), extraction with organic solvents (dichloromethane or toluene), drying, concentration, and crystallization from acetone or hexane yield 1-Boc-4-piperidyl derivatives with high purity (72–75% yield reported).
Reduction to 4-Piperidinol
- Reduction of the 4-piperidone intermediate to the corresponding 4-piperidinol is typically achieved using sodium borohydride in methanol under reflux.
- The reaction is controlled by temperature (around 30°C) and time (several hours, e.g., 10h reflux).
- After reduction, the reaction mixture is acidified to neutral pH, extracted with dichloromethane, dried, concentrated, and crystallized from hexane or petroleum ether to yield the Boc-protected 4-piperidinol with high purity (~98.9% by GC).
Detailed Stepwise Synthesis Example (Adapted and Integrated)
Research Findings and Optimization Notes
- The Boc protection step is critical for stability and selectivity; triethylamine acts as a base to facilitate Boc2O reaction.
- The arylation step requires careful catalyst choice and temperature control to avoid side reactions and ensure regioselectivity.
- Sodium borohydride reduction is mild and selective for ketones, preserving the Boc group and aryl substituent.
- Crystallization at low temperatures (0–5°C) improves purity and yield of the final product.
- Industrial scalability is feasible due to the use of accessible raw materials, simple operations, and high yields.
- The product exhibits good stability and purity, making it suitable as a pharmaceutical intermediate.
Summary Table of Preparation Methods
| Preparation Stage | Reagents | Conditions | Outcome | Advantages |
|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | RT, 8-10 h | 1-Boc-4-piperidone or 1-Boc-4-aminopiperidine | High yield, easy operation |
| Aryl Substitution | 3,4-difluorophenyl halide/boronic acid, Pd/Ni catalyst | 10-80°C, 12 h | 1-Boc-4-(3,4-difluorophenyl)piperidone | Regioselective, scalable |
| Reduction | Sodium borohydride, methanol | Reflux, 10 h | This compound | Mild, high purity |
| Purification | Solvent extraction, crystallization | Low temperature (0-5°C) | Pure crystalline compound | Stable, high purity |
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(3,4-difluorophenyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The difluorophenyl group can undergo reduction reactions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced difluorophenyl derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Boc-4-(3,4-difluorophenyl)-4-piperidinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Structural and Functional Differences
- The Boc group provides steric protection and prevents undesired side reactions, unlike the unprotected 4-(3,4-difluorophenyl)-4-piperidinol . Electron-withdrawing groups (e.g., cyano, CF₃ in ) enhance electrophilic reactivity, whereas hydroxymethyl groups () improve solubility.
Synthetic Utility :
Pharmacological and Toxicological Insights
- Toxicity Data: Limited toxicological information is available for this compound, as noted in safety data sheets (SDS) .
- Reactivity : The compound’s fluorine atoms may participate in halogen bonding, influencing target binding in drug candidates .
Biological Activity
1-Boc-4-(3,4-difluorophenyl)-4-piperidinol is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological evaluation, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine core with a Boc (tert-butyloxycarbonyl) protective group and a difluorophenyl substituent. The synthesis typically involves the reaction of 4-piperidinol derivatives with appropriate fluorinated phenyl groups, followed by Boc protection. The general synthetic route can be summarized as follows:
- Starting Material : 4-Piperidinol
- Substitution Reaction : Reaction with 3,4-difluorobenzaldehyde or similar derivatives.
- Protection : Application of Boc anhydride to protect the amino group.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the piperidine moiety have shown efficacy against various cancer cell lines:
- MDA-MB231 (breast cancer) : Compounds demonstrated inhibition of cell proliferation.
- PC3 (prostate cancer) : Similar antiproliferative effects were observed.
A study highlighted that certain piperidinone derivatives induced apoptosis in cancer cells through mechanisms involving the inhibition of HIF (hypoxia-inducible factor), which is crucial for tumor progression .
Anti-inflammatory Properties
Another notable activity of this compound is its anti-inflammatory potential. Research has shown that related compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models . This suggests a possible application in conditions characterized by chronic inflammation.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymes : Piperidine derivatives have been reported to inhibit various enzymes involved in cancer progression and inflammation.
- Apoptosis Induction : The compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Cytokine Modulation : They may modulate cytokine levels, contributing to their anti-inflammatory effects.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50/Effect | Mechanism |
|---|---|---|---|
| Antitumor | MDA-MB231 | IC50 < 10 µM | Inhibition of HIF |
| Antitumor | PC3 | IC50 < 15 µM | Apoptosis induction |
| Anti-inflammatory | RAW264.7 | Inhibition of IL-6/TNF-α | Cytokine modulation |
Case Studies
-
Case Study on Antitumor Efficacy :
A recent study evaluated the effects of piperidine derivatives on MDA-MB231 cells, revealing significant reductions in cell viability at concentrations below 10 µM. The study attributed this effect to the induction of apoptosis via caspase activation. -
Case Study on Anti-inflammatory Effects :
Another investigation assessed the impact of related compounds on RAW264.7 macrophages exposed to lipopolysaccharide (LPS). The results indicated a marked decrease in IL-6 production, supporting the anti-inflammatory potential of these piperidine derivatives.
Q & A
Q. What are the standard synthetic routes for 1-Boc-4-(3,4-difluorophenyl)-4-piperidinol, and how can reaction conditions be optimized for higher yields?
The synthesis typically begins with 4-piperidone derivatives. Key steps include:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine in dichloromethane .
- Substituent introduction : The 3,4-difluorophenyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling), requiring palladium catalysts and controlled pH/temperature .
- Hydroxyl group retention : Selective protection/deprotection strategies (e.g., Boc for amines, TBDMS for hydroxyls) prevent undesired side reactions .
Optimization : Yield improvements focus on solvent selection (e.g., methanol for polar intermediates), temperature control (0–25°C for Boc protection), and purification via column chromatography or recrystallization .
Q. What analytical methods are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., integration ratios for fluorophenyl protons, Boc methyl groups at δ ~1.4 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₂₀F₂NO₃⁺ expected at m/z 336.141) .
- HPLC : Assesses purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
- Melting point analysis : Consistency with literature values (e.g., 120–125°C) indicates crystalline purity .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,4-difluorophenyl group influence regioselective functionalization of the piperidine ring?
- Steric hindrance : The ortho-fluorine atoms on the phenyl group direct electrophilic attacks to the para-position of the piperidine ring, favoring C-3 or C-5 modifications .
- Electronic effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of the adjacent carbon, facilitating nucleophilic additions (e.g., Grignard reagents) at the 4-position .
- Experimental validation : DFT calculations and kinetic studies (e.g., monitoring reaction intermediates via LC-MS) can quantify these effects .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
Common discrepancies arise from:
- Impurity profiles : Trace solvents (e.g., DMF) or deprotected amines (from Boc cleavage) can skew bioassay results. Use LC-MS to verify compound integrity .
- Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements) using positive controls (e.g., known kinase inhibitors) and replicate experiments .
- Solubility differences : Optimize DMSO concentrations (<1% v/v) to prevent aggregation in biochemical assays .
Q. How can the hydroxyl group in this compound be leveraged for targeted drug design?
- Hydrogen bonding : The hydroxyl group enhances binding to serine/threonine kinases (e.g., MAPK) or G-protein-coupled receptors. Docking simulations (e.g., AutoDock Vina) predict binding modes .
- Prodrug development : Acylation or phosphorylation of the hydroxyl group improves bioavailability. For example, ester prodrugs hydrolyze in vivo to release the active compound .
- Structural analogs : Compare with 4-hydroxypiperidine derivatives lacking fluorine substituents to isolate fluorine’s role in target affinity .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Boc deprotection : Acidic conditions (HCl/dioxane) may degrade the difluorophenyl group. Use milder acids (e.g., TFA) or flow chemistry for controlled deprotection .
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using hexane/ethyl acetate mixtures) for large batches .
- Safety : Fluorinated intermediates may generate toxic HF byproducts. Implement scrubbers and PPE protocols .
Methodological Notes
- Contradictory data resolution : Cross-validate spectral and bioassay data with orthogonal methods (e.g., X-ray crystallography for structure confirmation) .
- Advanced characterization : Use ¹⁹F NMR to monitor fluorine-specific interactions in receptor binding studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
